
2-Chloro-4-methyl-6-nitroaniline
Overview
Description
2-Chloro-4-methyl-6-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Chloro-4-methyl-6-nitroaniline (2-C-4-NA) is a nitroaromatic compound widely used in the synthesis of dyes, pharmaceuticals, and other chemical intermediates. Its biological activity has garnered attention due to its potential environmental impact and toxicity. This article reviews the biological activity of 2-C-4-NA, focusing on its metabolic pathways, mutagenic properties, and implications for human health and the environment.
This compound has the molecular formula C7H7ClN2O2 and a molar mass of 188.69 g/mol. It is characterized by a nitro group (-NO2) attached to an aromatic amine structure, which contributes to its biological reactivity.
Metabolic Pathways
Research indicates that 2-C-4-NA can be metabolized by specific bacterial strains. A notable study by Khan et al. (2013) demonstrated that Rhodococcus sp. strain MB-P1 utilizes 2-C-4-NA as its sole carbon, nitrogen, and energy source. The degradation pathway involves:
- Initial Hydroxylation : The compound is first hydroxylated to form 4-amino-3-chlorophenol (4-A-3-CP).
- Subsequent Transformations : 4-A-3-CP is further metabolized via dioxygenase-mediated transformations to yield 6-chlorohydroxyquinol (6-CHQ) as the terminal aromatic intermediate .
Table 1: Metabolic Products of this compound
Metabolite | Structure | Role in Pathway |
---|---|---|
This compound | C7H7ClN2O2 | Parent compound |
4-Amino-3-chlorophenol | C6H6ClN | Intermediate product |
6-Chlorohydroxyquinol | C6H5ClO2 | Terminal product |
Toxicological Studies
The biological activity of 2-C-4-NA extends to its toxicological effects. Studies have shown that it can induce cellular damage in rat models, raising concerns about its mutagenic potential. Specifically, it has been identified as a bacterial mutagenic compound, suggesting that it may pose risks to both environmental and human health .
Case Studies
- Mutagenicity Testing : In vitro assays have indicated that exposure to 2-C-4-NA results in significant mutagenic effects on bacterial strains. This raises alarms regarding its potential carcinogenicity when released into the environment.
- Environmental Impact : Due to its extensive use and potential for environmental release, studies are being conducted to assess the long-term effects of 2-C-4-NA on ecosystems. Its degradation products may also pose risks to aquatic life.
Scientific Research Applications
Introduction to 2-Chloro-4-Methyl-6-Nitroaniline
This compound (C7H7ClN2O2) is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring. Due to its unique chemical structure, it has garnered attention for various applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
In the field of chemistry, this compound serves as:
- An intermediate in the synthesis of dyes and pigments.
- A precursor for developing other organic compounds due to its reactive functional groups.
Biology
Research has shown that this compound interacts with biological systems:
- It is studied for its potential biological activities , including enzyme interactions.
- It has been investigated for its role in metabolic pathways involving microbial degradation, where certain bacteria can utilize it as a carbon source, leading to the formation of less harmful metabolites .
Medicine
In medicinal chemistry, this compound is explored for:
- Its potential use in synthesizing pharmaceutical compounds.
- Investigations into its cytotoxic effects and mechanisms of action against various biological targets, which could lead to therapeutic applications .
Environmental Science
The environmental impact of this compound has been documented:
- Studies indicate that it can be a pollutant in aquatic environments due to its degradation products, which pose risks to ecosystems .
Case Study 1: Microbial Degradation
A study conducted by Khan et al. (2013) investigated the degradation pathway of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1. The findings revealed:
- The strain utilized 2-Chloro-4-nitroaniline as its sole carbon source.
- The degradation process involved stoichiometric removal of the nitro group, leading to less toxic products like 4-amino-3-chlorophenol .
Case Study 2: Synthesis of Pharmaceuticals
Research into the synthesis of pharmaceuticals has highlighted how derivatives of this compound can be utilized in developing drugs aimed at treating various conditions. The compound's structure allows for modifications that enhance biological activity while minimizing toxicity.
Reaction Pathways
Reaction Type | Reactants | Products |
---|---|---|
Reduction | This compound + H₂ | 2-Chloro-4-methyl-6-aminoaniline |
Substitution | Nucleophile + this compound | Various substituted anilines |
Oxidation | This compound + KMnO₄ | 2-Chloro-4-carboxylic acid derivatives |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Chloro-4-methyl-6-nitroaniline, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nitration and halogenation of precursor aromatic amines. For example, nitro groups can be introduced via nitration of toluidine derivatives, followed by chlorination using reagents like Cl2/FeCl3. Reduction of nitro groups (e.g., using Fe/HCl or catalytic hydrogenation with Pd/C) may require optimization to avoid over-reduction or by-product formation . Reaction temperature, solvent polarity, and catalyst choice critically influence yield and purity.
Q. What spectroscopic techniques are routinely employed for characterizing this compound?
- Methodological Answer :
- IR/Raman Spectroscopy : Identifies nitro (NO2) stretching vibrations (~1350–1500 cm<sup>−1</sup>) and C-Cl stretches (~550–800 cm<sup>−1</sup>). Shifts in νsNO2 bands indicate hydrogen bonding or crystal packing effects .
- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (meta/para substitution), while <sup>13</sup>C NMR distinguishes methyl and nitro-substituted carbons.
- Mass Spectrometry : Confirms molecular ion ([M]<sup>+</sup>) and fragmentation pathways (e.g., loss of NO2 or Cl).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; the compound may decompose under heat, releasing toxic NOx gases. Storage conditions should prioritize dryness and cool temperatures (<25°C). Consult SDS for specific spill management and first-aid protocols .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H···O or C–H···Cl) and π-stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H, Cl···H) and visualizes contact distances. For example, nitro groups often participate in C–H···O interactions, while methyl groups influence steric packing .
Q. What challenges arise in reconciling contradictions between experimental and computational vibrational spectra for nitroaniline derivatives?
- Methodological Answer : Discrepancies may stem from solvent effects, crystal packing, or anharmonicity. Hybrid DFT methods (e.g., B3LYP with dispersion corrections) improve accuracy for νsNO2 predictions. Experimental IR/Raman data should be acquired in inert matrices or solid state to match computational models .
Q. How do relaxed potential energy surface (rPES) calculations address rotational energy barriers in nitro-substituted anilines?
- Methodological Answer : rPES maps the energy landscape for nitro group rotation. For this compound, barriers (~4–12 kcal/mol) depend on substituent steric effects. High-level calculations (e.g., CCSD(T)/cc-pVTZ) validate experimental observations from variable-temperature NMR or Raman spectroscopy .
Q. What role do density functional theory (DFT) methods play in predicting the electronic structure and reactivity of nitroanilines?
- Methodological Answer : Hybrid functionals (e.g., B3LYP or M06-2X) calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Solvent models (e.g., PCM) simulate reaction pathways, such as nucleophilic substitution at the chloro position. Charge density analysis (QTAIM) identifies bond critical points in hydrogen-bonded networks .
Q. Notes
- Computational studies should employ validated functionals and basis sets for nitroaromatics.
- Structural analogs (e.g., 2-chloro-4-nitroaniline) provide methodological insights for unresolved data on the target compound.
Properties
IUPAC Name |
2-chloro-4-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUJYWOKLTNET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203109 | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-33-8 | |
Record name | 2-Chloro-4-methyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5465-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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